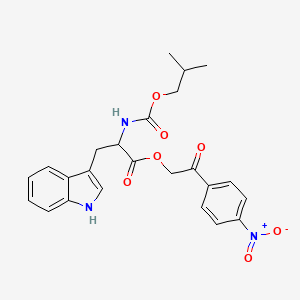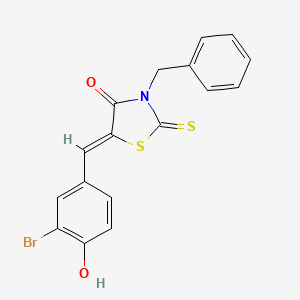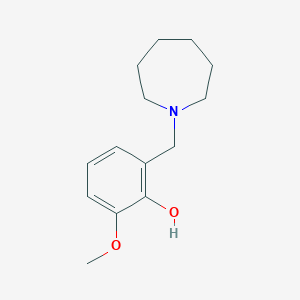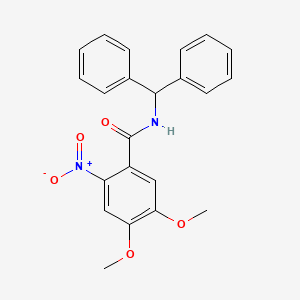![molecular formula C13H22ClNOS B5093894 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B5093894.png)
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanamine group via a sulfanyl linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves the following steps:
-
Formation of the Butoxyphenyl Intermediate
Starting Material: 4-butoxybenzaldehyde
Reaction: Reduction of 4-butoxybenzaldehyde to 4-butoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Conditions: Room temperature, methanol as the solvent.
-
Formation of the Sulfanyl Intermediate
Starting Material: 4-butoxybenzyl alcohol
Reaction: Conversion of 4-butoxybenzyl alcohol to 4-butoxybenzyl chloride using thionyl chloride.
Conditions: Reflux, dichloromethane as the solvent.
-
Formation of the Final Product
Starting Material: 4-butoxybenzyl chloride
Reaction: Reaction of 4-butoxybenzyl chloride with ethanethiol to form 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine.
Conditions: Room temperature, ethanol as the solvent.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the sulfanyl group to form sulfoxides or sulfones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature, inert atmosphere.
Products: Reduction of any oxidized forms back to the sulfanyl group.
-
Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic medium, organic solvents.
Products: Substitution at the amine group to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction.
科学研究应用
Chemistry
In chemistry, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfanyl-containing compounds with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural similarity to certain bioactive compounds suggests it could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-[(4-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- 2-[(4-propoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
Comparison
Compared to its analogs, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a longer alkyl chain in the butoxy group, which can influence its lipophilicity and membrane permeability. This structural difference may result in variations in biological activity, solubility, and reactivity, making it unique among similar compounds.
属性
IUPAC Name |
2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.ClH/c1-2-3-9-15-13-6-4-12(5-7-13)11-16-10-8-14;/h4-7H,2-3,8-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDOSBPWMMKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5093824.png)
![5-(5-chloro-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5093826.png)


![10-acetyl-3-phenyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5093846.png)
![N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine;oxalic acid](/img/structure/B5093850.png)


![2-(1,3-benzoxazol-2-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5093874.png)
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5093877.png)
![6-(4-acetyl-1,4-diazepan-1-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5093883.png)
![1-(4-chlorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5093896.png)
![methyl 4-(aminocarbonyl)-5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5093897.png)
![N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid](/img/structure/B5093906.png)
